Cas no 2377034-71-2 (2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride)

2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride is a spirocyclic amine derivative with a rigid molecular structure, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its diazaspiro framework provides conformational constraint, which can enhance binding selectivity in drug discovery applications. The benzyl substituent introduces additional functionalization potential, while the dihydrochloride salt form improves solubility and handling stability. This compound is particularly valuable in the development of bioactive molecules, including CNS-targeting agents, due to its ability to modulate receptor interactions. High purity and well-defined stereochemistry make it suitable for precise synthetic applications.
2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride structure
2377034-71-2 structure
Product Name:2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride
CAS No:2377034-71-2
MF:C14H22Cl2N2
MW:289.243881702423
CID:6410740
PubChem ID:145913358
Update Time:2025-05-20

2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2377034-71-2
    • EN300-7460655
    • 2-Benzyl-2,6-diazaspiro[3.5]nonanedihydrochloride
    • 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl
    • 2-benzyl-2,8-diazaspiro[3.5]nonane;dihydrochloride
    • CVD03471
    • 2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride
    • Inchi: 1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
    • InChI Key: KNHXJGFBAVVVPU-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(CC2C=CC=CC=2)CC2(CNCCC2)C1

Computed Properties

  • Exact Mass: 288.1160041g/mol
  • Monoisotopic Mass: 288.1160041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų

2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride Pricemore >>

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Additional information on 2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride

Research Briefing on 2-Benzyl-2,6-diazaspiro[3.5]nonane Dihydrochloride (CAS: 2377034-71-2)

2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride (CAS: 2377034-71-2) is a spirocyclic compound that has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug discovery and development. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging therapeutic applications.

The compound belongs to the diazaspiro[3.5]nonane class, characterized by a unique spirocyclic structure that enhances its binding affinity to various biological targets. Recent studies highlight its role as a versatile scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics and enzyme inhibitors. The benzyl substitution at the 2-position further modulates its pharmacokinetic properties, making it a promising candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride via a multi-step route involving reductive amination and spirocyclization. The process achieved a high yield (78%) and purity (>98%), as confirmed by HPLC and NMR spectroscopy. The study also explored the compound's stability under physiological conditions, revealing robust performance in aqueous solutions at pH 7.4, which is critical for its potential in vivo applications.

Pharmacological evaluations have identified 2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride as a potent modulator of sigma-1 and sigma-2 receptors, with IC50 values of 12 nM and 28 nM, respectively. These findings, reported in Bioorganic & Medicinal Chemistry Letters, suggest its potential utility in treating neuropathic pain and neurodegenerative disorders. Additional in vitro assays revealed selective inhibition of monoamine oxidases (MAOs), further broadening its therapeutic scope.

Ongoing preclinical studies are investigating the compound's safety profile and efficacy in animal models of depression and Parkinson's disease. Preliminary data indicate favorable blood-brain barrier penetration and low cytotoxicity at therapeutic doses. However, further optimization is required to address its moderate metabolic clearance in hepatic microsomes, as noted in a recent ACS Pharmacology & Translational Science publication.

In conclusion, 2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride represents a promising scaffold for CNS-targeted drug development. Its synthetic accessibility, receptor selectivity, and pharmacokinetic properties position it as a compelling candidate for future clinical translation. Collaborative efforts between academic and industrial researchers are expected to accelerate its progression into advanced preclinical trials.

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